(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid
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Overview
Description
(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural properties and reactivity. This compound is characterized by the presence of a boronic acid group, a tert-butoxycarbonyl (Boc) protected amino group, and a trifluoromethyl group attached to a phenyl ring. These functional groups make it a versatile intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenylboronic acid derivative.
Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic or nucleophilic trifluoromethylation reactions.
Final Product Formation: The final product, this compound, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the trifluoromethyl group or the Boc-protected amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or other reduced boron-containing compounds.
Substitution: Various substituted phenylboronic acids depending on the reaction conditions and reagents used.
Scientific Research Applications
(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for detecting sugars and other biomolecules. The trifluoromethyl group enhances the compound’s stability and reactivity, while the Boc-protected amino group allows for selective deprotection and further functionalization.
Comparison with Similar Compounds
Similar Compounds
(2-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Lacks the trifluoromethyl group, making it less reactive in certain applications.
(4-(trifluoromethyl)phenyl)boronic acid: Does not have the Boc-protected amino group, limiting its use in peptide synthesis and other applications requiring amino protection.
(3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid: Similar structure but with the Boc-protected amino group in a different position, affecting its reactivity and applications.
Uniqueness
(2-((tert-Butoxycarbonyl)amino)-4-(trifluoromethyl)phenyl)boronic acid is unique due to the combination of its functional groups, which provide a balance of stability, reactivity, and versatility. The presence of the trifluoromethyl group enhances its chemical stability and reactivity, while the Boc-protected amino group allows for selective deprotection and further functionalization, making it a valuable intermediate in various chemical and biological applications.
Properties
IUPAC Name |
[2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO4/c1-11(2,3)21-10(18)17-9-6-7(12(14,15)16)4-5-8(9)13(19)20/h4-6,19-20H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKUPYQIWBDNXAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)NC(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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